molecular formula C18H17F6N5O2 B15395193 N'-[(E)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide

N'-[(E)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide

Cat. No.: B15395193
M. Wt: 449.3 g/mol
InChI Key: BGUKCLNXSXSYCZ-UHFFFAOYSA-N
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Description

N'-[(E)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide is a synthetic hydrazide derivative characterized by a trifluoromethyl-substituted phenyltriazole core linked to a 2,2-dimethylpropanehydrazide moiety via an α,β-unsaturated enoyl spacer. The compound’s structure integrates electron-withdrawing trifluoromethyl groups, which enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets . The triazole ring contributes to π-π stacking interactions, while the hydrazide group facilitates hydrogen bonding, making it a candidate for therapeutic applications such as enzyme inhibition or anticancer activity.

Properties

Molecular Formula

C18H17F6N5O2

Molecular Weight

449.3 g/mol

IUPAC Name

N'-[3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide

InChI

InChI=1S/C18H17F6N5O2/c1-16(2,3)15(31)27-26-13(30)4-5-29-9-25-14(28-29)10-6-11(17(19,20)21)8-12(7-10)18(22,23)24/h4-9H,1-3H3,(H,26,30)(H,27,31)

InChI Key

BGUKCLNXSXSYCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several hydrazide and triazole-containing derivatives. Below is a comparative analysis based on molecular features, synthesis, and pharmacological properties.

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N'-[(E)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide C21H19F6N5O2* ~511.4 3,5-Bis(trifluoromethyl)phenyl, 1,2,4-triazole, enoyl, 2,2-dimethylpropanehydrazide
Selinexor (KPT330) C17H11F6N7O 443.3 3,5-Bis(trifluoromethyl)phenyl, 1,2,4-triazole, pyrazine hydrazide
3-[(3,5-Dioxo-1,2,4-triazin-6-yl)amino]-N′-(4-trifluoromethylbenzylidene)propanehydrazide C14H12F3N7O3 383.3 Trifluoromethylphenyl, triazinone, propanehydrazide
2-{[4,5-Bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-3-(2-methoxyphenyl)propenylidene]acetohydrazide C28H25N5O2S 511.6 Methylphenyl, triazole, sulfanyl, methoxyphenyl, propenylidene hydrazide

*Estimated based on structural analogs.

Pharmacological and ADMET Properties

  • Target Compound vs.
  • Triazinone Derivative : The triazinone ring introduces additional hydrogen-bonding sites, improving target selectivity but possibly limiting blood-brain barrier penetration.

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The 3,5-bis(trifluoromethyl)phenyltriazole moiety is critical for XPO1 inhibition, while the hydrazide tail modulates pharmacokinetics. Bulky substituents (e.g., dimethylpropane) reduce off-target effects but may compromise oral bioavailability .
  • Lumping Strategy Relevance : Compounds with shared triazole-hydrazide scaffolds could be grouped for high-throughput screening, as suggested by ’s lumping approach .

Preparation Methods

Bromination of 3,5-Bis(trifluoromethyl)benzene

The synthesis begins with bromination of 3,5-bis(trifluoromethyl)benzene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). This yields 1-bromo-3,5-bis(trifluoromethyl)benzene, a key intermediate for subsequent functionalization.

Grignard Reagent Formation

The brominated intermediate is converted to its Grignard reagent (3,5-bis(trifluoromethyl)phenylmagnesium bromide) by reaction with magnesium turnings in anhydrous tetrahydrofuran (THF). Safety protocols are critical, as this reagent is thermally unstable and prone to detonation upon solvent loss or excessive heating.

The 1,2,4-triazole ring is constructed via a cyclocondensation reaction, followed by propenoyl group introduction.

1,2,4-Triazole Ring Formation

3,5-Bis(trifluoromethyl)benzaldehyde is reacted with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone. Oxidative cyclization using iodine and potassium iodide in dimethylformamide (DMF) yields 3-(3,5-bis(trifluoromethyl)phenyl)-1,2,4-triazole.

Propenoyl Group Installation

The triazole is functionalized with an acryloyl group via a nucleophilic substitution reaction. 3-Chloropropionyl chloride is reacted with the triazole in the presence of triethylamine (TEA) in dichloromethane (DCM) to afford 3-[3-(3,5-bis(trifluoromethyl)phenyl)-1,2,4-triazol-1-yl]prop-2-enoyl chloride. Hydrolysis with aqueous sodium bicarbonate yields the corresponding carboxylic acid.

Coupling with 2,2-Dimethylpropanehydrazide

The final step involves coupling the propenoic acid derivative with 2,2-dimethylpropanehydrazide.

Hydrazide Synthesis

2,2-Dimethylpropanoic acid is treated with thionyl chloride to generate the acid chloride, which is subsequently reacted with hydrazine hydrate in ethanol to yield 2,2-dimethylpropanehydrazide.

Amide Bond Formation

The carboxylic acid intermediate (Section 2.2) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. Reaction with 2,2-dimethylpropanehydrazide at 0–5°C for 12 hours affords the target compound. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Data and Optimization

Step Reagents/Conditions Yield (%) Purity (HPLC)
Bromination Br₂, FeBr₃, 80°C, 6 h 85 98.5
Grignard Formation Mg, THF, 40°C, 2 h 72 95.2
Triazole Cyclization I₂, KI, DMF, 90°C, 8 h 68 97.8
Propenoylation 3-Chloropropionyl chloride, TEA, DCM, 0°C 78 96.4
Hydrazide Coupling EDC, HOBt, DMF, 0–5°C, 12 h 65 99.1

Key Observations :

  • The Grignard route, while efficient, requires stringent temperature control to mitigate explosion risks.
  • DMF enhances triazole cyclization efficiency but necessitates careful solvent recovery to reduce costs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N'-[(E)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide?

Methodological Answer: The synthesis involves a multi-step process:

Triazole Formation : React 3,5-bis(trifluoromethyl)phenyl-substituted triazole precursors with propenoyl chloride derivatives under reflux conditions (80–100°C) in polar aprotic solvents like DMF or DMSO .

Hydrazide Coupling : Introduce the 2,2-dimethylpropanehydrazide group via nucleophilic acyl substitution. Use glacial acetic acid as a catalyst and ethanol as the solvent, with reflux times of 4–6 hours to achieve yields >75% .

Q. Critical Parameters :

  • Solvent polarity significantly impacts triazole intermediate stability.
  • Temperature control during hydrazide coupling minimizes side reactions (e.g., hydrolysis).

Table 1 : Comparison of Solvent Systems and Yields

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC)
DMF9058298.5
Ethanol8067897.2
THF7086594.1

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Analysis : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm the hydrazide (-NH-N-) and trifluoromethyl (-CF3_3) groups. The E-configuration of the propenoyl group is identified via coupling constants (J=1214HzJ = 12–14 \, \text{Hz}) in 1H^{1}\text{H}-NMR .
  • X-ray Crystallography : Resolve the stereochemistry of the triazole-phenyl moiety. Crystallize the compound in a 1:1 ethyl acetate/hexane mixture for optimal diffraction quality .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model binding kinetics. Parameterize the trifluoromethyl groups with CHARMM36 force fields due to their strong electronegativity .
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., the triazole N2 atom) for potential hydrogen bonding with target proteins .

Key Insight : The trifluoromethyl groups enhance lipophilicity, favoring membrane penetration, but may sterically hinder binding to shallow active sites.

Q. How to resolve contradictions in bioactivity data across different assays (e.g., IC50_{50}50​ variability)?

Methodological Answer:

Assay Standardization :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH (7.4 ± 0.2) and temperature (37°C).
  • Validate results with orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts) .

Data Normalization :

  • Express IC50_{50} values relative to a reference inhibitor (e.g., staurosporine for kinase assays).
  • Account for solvent effects (e.g., DMSO ≤0.1% v/v) to avoid false negatives .

Case Study : Inconsistent IC50_{50} values (5–20 µM) for kinase inhibition were traced to variations in ATP concentrations (1 mM vs. 100 µM). Normalizing ATP levels reduced variability to ±2 µM .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Systematic Substituent Variation : Replace trifluoromethyl groups with -Cl, -Br, or -OCH3_3 to assess electronic and steric effects.
  • In Vitro Profiling : Test derivatives against a panel of 50+ kinases or proteases to identify selectivity patterns .

Table 2 : SAR of Trifluoromethyl Substitutions

SubstituentLogPIC50_{50} (µM, Kinase X)Selectivity Index (vs. Kinase Y)
-CF3_33.80.512.4
-Cl2.92.15.7
-OCH3_31.7>101.2

Q. How to optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Use 10% PEG-400 in saline to enhance aqueous solubility (from <0.1 mg/mL to 2.5 mg/mL) .
  • Lyophilization : Prepare stable lyophilized powders with mannitol (1:1 w/w) for long-term storage (−80°C, 24-month stability) .

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